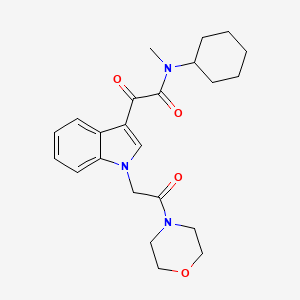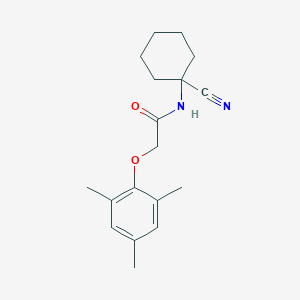
N-(1-cyanocyclohexyl)-2-(2,4,6-trimethylphenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-cyanocyclohexyl)-2-(2,4,6-trimethylphenoxy)acetamide, commonly known as CTAP, is a small molecule antagonist of the kappa opioid receptor (KOR). It has been extensively studied for its potential therapeutic applications in pain management, addiction, and depression.
作用机制
CTAP binds to the N-(1-cyanocyclohexyl)-2-(2,4,6-trimethylphenoxy)acetamide and blocks its activation by endogenous opioids such as dynorphin. This leads to a decrease in this compound-mediated signaling pathways, including the inhibition of adenylyl cyclase and the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels. CTAP has been shown to be highly selective for this compound over other opioid receptors, such as mu and delta opioid receptors.
Biochemical and Physiological Effects:
CTAP has been shown to produce a range of biochemical and physiological effects, including the modulation of pain perception, stress response, and reward behavior. In animal studies, CTAP has been shown to produce antinociceptive effects, or a decrease in pain perception, without producing the side effects associated with traditional opioids such as respiratory depression and addiction. CTAP has also been shown to reduce stress-induced behaviors, such as anxiety and depression, and to decrease drug-seeking behavior in animal models of addiction.
实验室实验的优点和局限性
CTAP has several advantages for use in lab experiments, including its high potency and selectivity for N-(1-cyanocyclohexyl)-2-(2,4,6-trimethylphenoxy)acetamide, its ability to produce antinociceptive effects without producing respiratory depression or addiction, and its potential therapeutic applications in pain management, addiction, and depression. However, CTAP also has some limitations, including its relatively short half-life and the need for careful dosing to avoid toxicity.
未来方向
There are several future directions for research on CTAP, including the development of more potent and selective N-(1-cyanocyclohexyl)-2-(2,4,6-trimethylphenoxy)acetamide antagonists, the investigation of the role of this compound in other physiological and pathological conditions, and the development of CTAP-based therapies for pain management, addiction, and depression. Other potential future directions include the use of CTAP as a tool for investigating the role of this compound in various cellular and molecular pathways, and the development of CTAP-based imaging agents for use in diagnostic and therapeutic applications.
合成方法
CTAP can be synthesized using a variety of methods, including the reaction of 1-cyanocyclohexylamine with 2-(2,4,6-trimethylphenoxy)acetyl chloride, or the condensation of 1-cyanocyclohexylamine with 2-(2,4,6-trimethylphenoxy)acetic acid in the presence of a coupling agent. The purity and yield of CTAP can be improved by using high-performance liquid chromatography (HPLC) or recrystallization techniques.
科学研究应用
CTAP has been extensively studied for its potential therapeutic applications in pain management, addiction, and depression. It has been shown to be a selective and potent antagonist of the N-(1-cyanocyclohexyl)-2-(2,4,6-trimethylphenoxy)acetamide, which plays a key role in modulating pain perception, stress response, and reward behavior. CTAP has been used in a variety of in vitro and in vivo studies to investigate the role of this compound in various physiological and pathological conditions.
属性
IUPAC Name |
N-(1-cyanocyclohexyl)-2-(2,4,6-trimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2/c1-13-9-14(2)17(15(3)10-13)22-11-16(21)20-18(12-19)7-5-4-6-8-18/h9-10H,4-8,11H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFELMBBKBBFGPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)OCC(=O)NC2(CCCCC2)C#N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

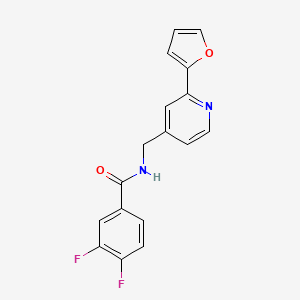

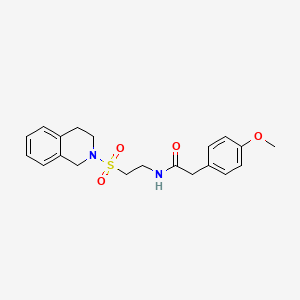
![(E)-4-(2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)phenyl 4-(azepan-1-ylsulfonyl)benzoate](/img/structure/B2825832.png)
![1-(2-Fluorophenyl)-3-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)urea](/img/structure/B2825833.png)


![methyl 2-(2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate](/img/structure/B2825837.png)
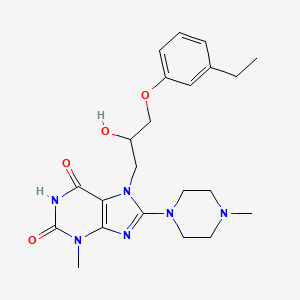
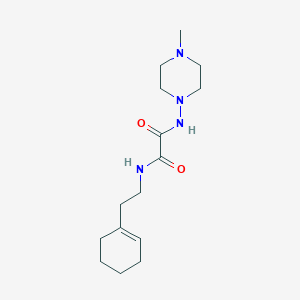
![N-Methyl-N-[1-(2-oxo-2-pyrrolidin-1-ylethyl)piperidin-4-yl]but-2-ynamide](/img/structure/B2825843.png)

![3-(3,4-dimethoxyphenyl)-9-(4-fluorobenzyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2825849.png)
